

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carboxamide Analogs

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Compound of Interest

Compound Name: *3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide*
Cat. No.: *B11741497*

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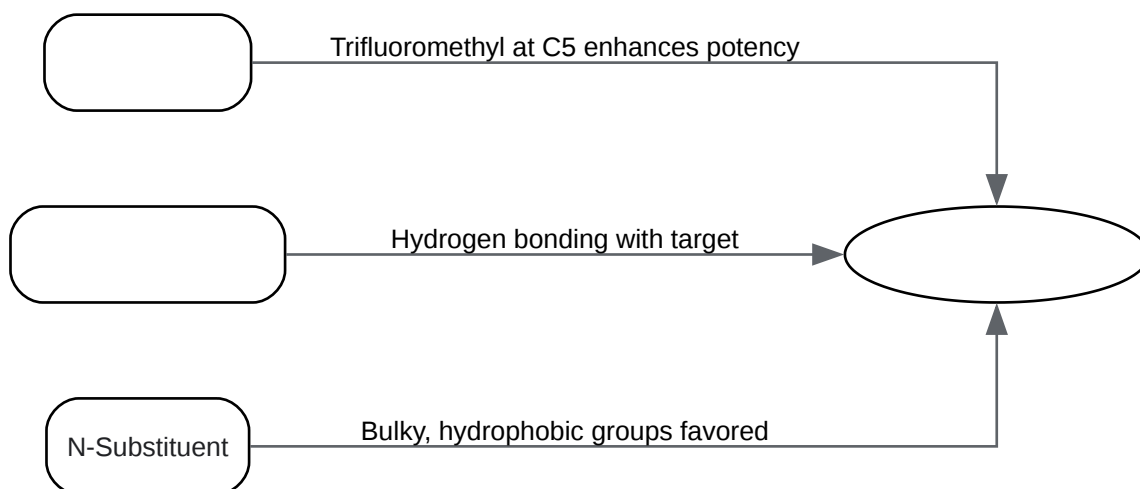
For researchers, scientists, and professionals in drug and pesticide development, the pyrazole carboxamide scaffold represents a cornerstone of modern chemical design. Its remarkable versatility and tunable physicochemical properties have led to the development of a wide array of highly effective fungicides, insecticides, and therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxamide analogs, grounded in experimental data and established scientific principles. We will dissect the nuanced ways in which structural modifications influence biological activity, offering insights to inform the rational design of next-generation compounds.

The Pyrazole Carboxamide Core: A Privileged Scaffold

The pyrazole carboxamide core is a bicyclic aromatic structure composed of a five-membered pyrazole ring linked to a carboxamide group. This arrangement provides a rigid framework that can be strategically decorated with various substituents to modulate properties such as target binding, selectivity, and pharmacokinetics. The pyrazole ring itself is a bioisostere of other aromatic systems and can participate in a range of non-covalent interactions, including hydrogen bonding and π - π stacking, which are crucial for target engagement.^[1] The amide

linker offers a hydrogen bond donor and acceptor, further contributing to the molecule's ability to interact with biological targets.[2]

Diagram 1: Core Structure of Pyrazole Carboxamide



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Key structural determinants of antifungal activity in pyrazole carboxamide SDH inhibitors.

Comparative Performance Data

The following table summarizes the in vitro antifungal activity of selected pyrazole carboxamide analogs against various phytopathogenic fungi, highlighting the impact of structural modifications on their potency.

Compound ID	R1 (Pyrazole C5)	N-Substituent	Target Fungus	EC50 (µg/mL)	Reference
7a	CF3	2-chloro-6-fluorophenyl	Gibberella zeae	1.8	[3]
7c	CF3	2,6-dichlorophenyl	Fusarium oxysporum	1.5	[3]
7f	CF3	2,6-dichloro-4-pyridyl	Phytophthora infestans	6.8	[3]
5j	H	Furan-2-yl	Botrytis cinerea	0.540	[4]
5k	H	Thiophen-2-yl	Botrytis cinerea	0.676	[4]
5l	H	5-methylfuran-2-yl	Botrytis cinerea	0.392	[4]
Fluxapyroxad	-	-	Botrytis cinerea	0.791	[4]
Boscalid	-	-	Rhizoctonia solani	2.2	[5]
E1	H	Oxime ether fragment	Rhizoctonia solani	1.1	[5]
5e	H	Oxime ether group	Rhizoctonia solani	0.039	[6]

Experimental Protocols

This assay is a fundamental method for assessing the in vitro efficacy of antifungal compounds.

Principle: The assay measures the ability of a compound to inhibit the radial growth of a fungal colony on a solid nutrient medium.

Step-by-Step Methodology:

- **Medium Preparation:** Prepare Potato Dextrose Agar (PDA) or another suitable growth medium according to the manufacturer's instructions. [7]After autoclaving and cooling to approximately 50-60°C, amend the medium with the desired concentrations of the test compound. A solvent control (medium with the solvent used to dissolve the compound) and a negative control (medium without any additions) should also be prepared. [7]2. **Inoculation:** From a fresh, actively growing culture of the test fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer. [8]Place the mycelial plug, mycelium-side down, in the center of each agar plate. [7]3. **Incubation:** Incubate the plates at the optimal growth temperature for the specific fungus in the dark. [8]4. **Data Collection:** Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
- **Data Analysis:** Calculate the percentage of mycelial growth inhibition using the following formula: $\text{Inhibition (\%)} = ((dc - dt) / dc) * 100$ Where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate. [8]The half-maximal effective concentration (EC50) value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration. [7]

This biochemical assay directly measures the inhibitory effect of a compound on the target enzyme.

Principle: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). [9]In the presence of an inhibitor, the rate of DCPIP reduction is decreased. [9]

Methodology:

- **Enzyme Preparation:** Isolate mitochondria from the target fungus or use a commercially available SDH enzyme preparation.
- **Reaction Mixture Preparation:** Prepare a reaction buffer (e.g., phosphate buffer, pH 7.2) containing the substrate (succinate) and the electron acceptor (DCPIP).

- **Inhibitor Incubation:** Add varying concentrations of the test compound to the reaction mixture and pre-incubate with the enzyme for a defined period.
- **Reaction Initiation:** Initiate the reaction by adding the substrate (or enzyme, depending on the pre-incubation step).
- **Spectrophotometric Measurement:** Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP. [9]6. **Data Analysis:** Calculate the rate of the reaction in the presence of the inhibitor relative to a control without the inhibitor. Determine the IC50 value (the concentration of the inhibitor that reduces SDH activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration. [10]

Insecticidal Pyrazole Carboxamides: Diverse Modes of Action

Pyrazole carboxamide analogs have also emerged as potent insecticides with diverse modes of action. While some, like their antifungal counterparts, target cellular respiration, others act on the nervous system of insects.

Structure-Activity Relationship Insights

The SAR for insecticidal pyrazole carboxamides is highly dependent on the specific target.

- **Mitochondrial Complex I and II Inhibitors:** Similar to the SDH inhibitors, compounds targeting mitochondrial complex I or II often possess a lipophilic N-substituent that interacts with the enzyme's hydrophobic pocket. The specific substitution pattern on the pyrazole and the N-aryl ring dictates the selectivity and potency against different insect species. [11]
- **GABA Receptor Antagonists:** Some pyrazole carboxamides act as non-competitive antagonists of the γ -aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in insects. For these compounds, the overall molecular shape and the nature of the substituents on both the pyrazole and the N-aryl ring are critical for fitting into the receptor's binding site.

Comparative Performance Data

Compound ID	N-Substituent	Target Insect	LC50 (µg/mL)	Reference
3f	Schiff base derivative	Termites	0.001	[12]
3d	Schiff base derivative	Termites	0.006	[12]
Fipronil (Reference)	-	Termites	0.038	[12]
8	Thieno[2,3-c]pyrazole-5-carboxamide	Aphis craccivora (nymphs)	0.113	[2]
Acetamiprid (Reference)	-	Aphis craccivora (nymphs)	0.045	[2]
4a-14	N-1-(6-aryloxy)pyridin-3-yl) ethylamine	Plutella xylostella	-	[11][13]

Note: Direct LC50 values for 4a-14 were not provided in the abstract, but its activity was noted as potent.

Pyrazole Carboxamides as Kinase Inhibitors: A Therapeutic Frontier

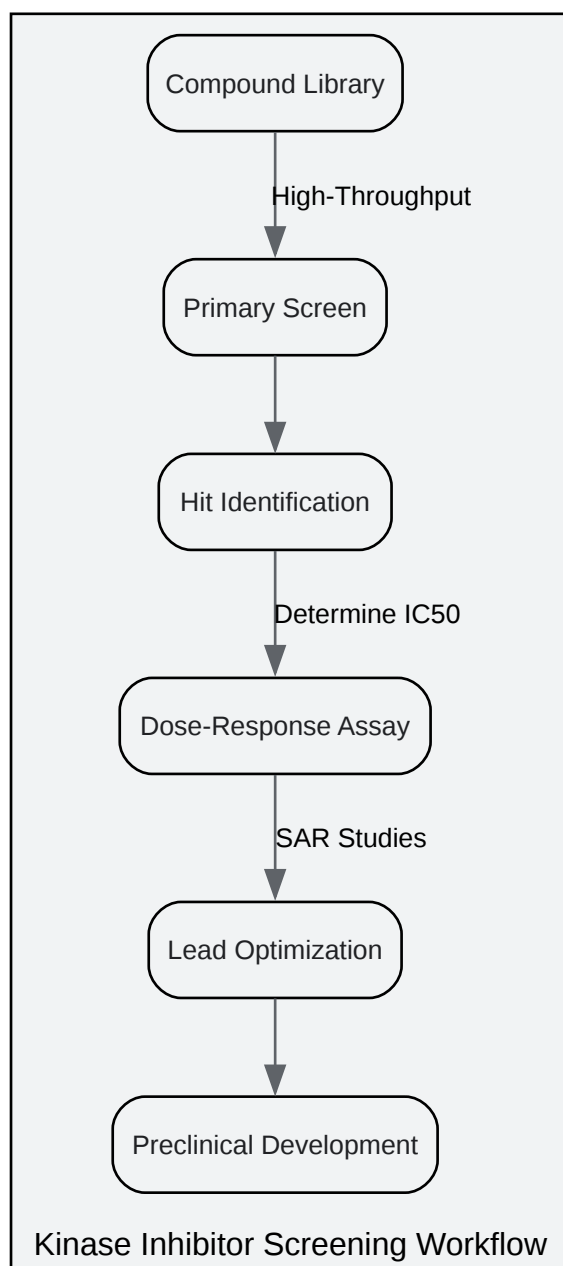
In the realm of medicinal chemistry, pyrazole carboxamides have been successfully developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. [6][14]

Structure-Activity Relationship Insights

The SAR of pyrazole carboxamide kinase inhibitors is dictated by the specific interactions with the ATP-binding pocket of the target kinase.

- **Hinge-Binding Motif:** The pyrazole-carboxamide scaffold often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region. [14]

- Selectivity and Potency: Substituents on the pyrazole ring and the N-aryl group project into different pockets of the ATP-binding site, thereby determining the inhibitor's potency and selectivity for different kinases. For example, in a series of FLT3 inhibitors, the combination of a piperazine moiety in a hydrophilic pocket and a bulkier fused ring in a deep hydrophobic pocket was found to be beneficial for inhibitory activity. [14] Diagram 3: Experimental Workflow for Kinase Inhibitor Screening



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A generalized workflow for the discovery and development of kinase inhibitors.

Comparative Performance Data

Compound ID	Target Kinase(s)	IC50 (nM)	Reference
8t	FLT3	0.089	[14]
CDK2	0.719	[14]	
CDK4	0.770	[14]	
FN-1501	FLT3	2.33	[14]
CDK2	1.02	[14]	
CDK4	0.39	[14]	
Barasertib (AZD1152)	Aurora B	0.37	[6]
10	Bcr-Abl	14.2	[6]
6	Aurora A	160	[6]

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a sensitive and high-throughput method for measuring the binding of inhibitors to kinases. [3] [11] Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Binding of the tracer to a europium-labeled anti-tag antibody that is bound to the kinase results in a high FRET signal. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal. [11] Step-by-Step Methodology:

- Reagent Preparation:
 - Prepare a 1X Kinase Buffer A solution. [11] * Prepare serial dilutions of the test compound in DMSO. [11] * Prepare a 3X solution of the kinase tracer in Kinase Buffer A. [11] *

Prepare a 3X solution of the kinase and europium-labeled anti-tag antibody mixture in Kinase Buffer A. [11]2. Assay Plate Setup:

- Add 5 μ L of the test compound dilutions to the wells of a 384-well plate. [11] * Add 5 μ L of the 3X kinase/antibody mixture to all wells. [11] * Add 5 μ L of the 3X tracer solution to all wells. [11]3. Incubation: Incubate the plate at room temperature for 1 hour. [11]4. Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for europium) and acceptor (e.g., 665 nm for the tracer) wavelengths.
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The pyrazole carboxamide scaffold is a remarkably versatile and privileged structure in the design of biologically active molecules. The extensive research into its structure-activity relationships has provided a solid foundation for the rational design of potent and selective fungicides, insecticides, and kinase inhibitors. By understanding the key structural features that govern target engagement and biological activity, researchers can continue to innovate and develop novel compounds with improved efficacy, selectivity, and safety profiles. This guide has provided a comparative overview of the SAR of pyrazole carboxamide analogs across different applications, supported by experimental data and detailed methodologies, to aid in these ongoing research and development efforts.

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